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Compound of Interest

Compound Name: 2,2-Difluoropropane-1,3-diol

Cat. No.: B1295105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-
Difluoropropane-1,3-diol (CAS No. 428-63-7), a valuable fluorinated building block in
pharmaceutical and materials science. Due to the limited availability of public experimental
spectra, this guide combines a detailed, documented synthesis protocol with predicted and
representative spectroscopic data to serve as a reference for researchers.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 2,2-
Difluoropropane-1,3-diol. These values are based on established principles of NMR, IR, and
MS spectroscopy and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted ] Predicted
) ] Predicted ) ]
1H NMR Chemical Shift o Coupling Assignment
Multiplicity
(ppm) Constant (J)
Proton 3.8-4.0 Triplet ~12 Hz -CHz-
3.0-4.0 (broad) Singlet - -OH
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Predicted ] Predicted
) ) Predicted ) ]
13C NMR Chemical Shift o Coupling Assignment
Multiplicity
(ppm) Constant (J)
Carbon 115-125 Triplet ~240-250 Hz >CF2
60 - 70 Triplet ~25-30 Hz -CHz-
Predicted ] Predicted
) ) Predicted ) ]
F NMR Chemical Shift o Coupling Assignment
Multiplicity
(ppm) Constant (J)
Fluorine -110to -120 Singlet - >CF2

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm™2) Intensity Vibrational Mode Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol (-OH)
2960-2850 Medium C-H Stretch Alkane (-CHz)
1470-1430 Medium C-H Bend Alkane (-CH2)
1200-1000 Strong C-F Stretch Fluoroalkane (>CF2)
1050-1000 Strong C-O Stretch Primary Alcohol ¢
CH20H)
Table 3: Mass Spectrometry (MS) Data
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Relative Intensity

m/z Proposed Fragment Identity
(%)

112 Low [C3HeF202]* Molecular lon (M)

93 Moderate [M-F]* Loss of Fluorine
Loss of

81 Moderate [M - CH20H]*
Hydroxymethyl group

63 High [CzH4FO]*

51 Moderate [CHF2]*

Experimental Protocols

The following protocols provide established methodologies for the synthesis and spectroscopic
analysis of diols and fluoro-organic compounds.

Synthesis of 2,2-Difluoropropane-1,3-diol[1]

This protocol is adapted from the procedure described in patent WO2011/71716.

Materials:

Diethyl 2,2-difluoromalonate

e Lithium aluminum hydride (LiAIH4) solution (1.0 M in THF)
e Tetrahydrofuran (THF), anhydrous

e Hydrochloric acid (HCI), 1 M solution

o Ethyl acetate (EtOAC)

e Sodium sulfate (Na2S0Oa4), anhydrous

o Water, deionized

Procedure:
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e A solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is
prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an
ice bath.

» To the cooled solution, a 1.0 M solution of LiAlH4 in THF (39.5 mL, 39.5 mmol) is added
dropwise, maintaining the temperature at 0 °C.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and is stirred for 16 hours.

e The reaction is carefully quenched by the slow addition of water (300 mL).
e The pH of the mixture is adjusted to 3 by the addition of a 1 M HCI solution.
e The aqueous layer is concentrated under reduced pressure.

e The residue is extracted with ethyl acetate (3 x 300 mL).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield 2,2-Difluoropropane-1,3-diol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2,2-Difluoropropane-1,3-diol
is dissolved in a suitable deuterated solvent (e.g., CDClz, DMSO-ds, or D20). tH, 13C, and 1°F
NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Standard acquisition parameters are used. The chemical shifts are referenced to
the residual solvent peak.

e 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum. Chemical shifts
are referenced to the solvent peak.

o 19F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an
external standard such as CFClsz (0 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared
(FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total
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Reflectance) crystal, and the spectrum is recorded over the range of 4000-400 cm~1.
Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an
appropriate ionization technique. For a volatile compound like 2,2-Difluoropropane-1,3-diol,
Electron lonization (EIl) is a common method. The sample is introduced into the ion source,
typically via a gas chromatograph (GC-MS) for separation and purification. The resulting
fragmentation pattern is analyzed to determine the molecular weight and structural features of

the compound.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows and relationships in the
spectroscopic analysis of 2,2-Difluoropropane-1,3-diol.

Spectroscopic Analysis

Mass Spectrometry
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Proposed mass spectrometry fragmentation pathway for 2,2-Difluoropropane-1,3-diol.
Key NMR correlations for 2,2-Difluoropropane-1,3-diol, including through-bond couplings.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoropropane-1,3-diol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295105#spectroscopic-data-nmr-ir-ms-of-2-2-
difluoropropane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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